4-(3-Cyanophenyl)-cyclohexane-1-one
Description
4-(3-Cyanophenyl)-cyclohexane-1-one is a cyclohexanone derivative featuring a 3-cyanophenyl substituent at the 4-position of the cyclohexane ring. Cyclohexanone derivatives are widely studied for pharmacological applications, including antimicrobial, anti-inflammatory, and analgesic activities, owing to their ability to modulate enzyme targets and cellular permeability .
Properties
CAS No. |
540787-60-8 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(4-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-3,8,11H,4-7H2 |
InChI Key |
URIDONFNWGXDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Key Observations :
- Lipophilicity varies significantly: Phenyl and trifluoromethyl groups increase LogP, favoring membrane permeability, while cyano and fluoro substituents balance polarity and lipophilicity .
Example :
- This compound synthesis likely follows similar protocols, with the cyano group introduced via nitrile-containing precursors. In contrast, trifluoromethyl or fluoro groups may require specialized reagents (e.g., fluorinated aryl halides) .
Antimicrobial Activity :
- 4-Phenyl/ethyl analogs : Demonstrated moderate antimicrobial activity (MIC: 16–64 µg/mL) against S. aureus and E. coli in broth microdilution assays, attributed to membrane disruption .
- 4-(3-Cyanophenyl) analog: Predicted enhanced activity due to stronger target binding (e.g., enzyme inhibition via –CN interactions), though higher polarity may reduce cellular uptake compared to phenyl analogs.
- 4-Trifluoromethylphenyl analog : Expected superior activity in hydrophobic environments (e.g., fungal membranes) due to high LogP .
Pharmacological Potential:
- 4-Chlorophenyl derivatives (e.g., 2-(4-chlorophenyl)cyclohexan-1-one) show anti-inflammatory and analgesic effects, suggesting halogenated analogs may outperform cyanophenyl derivatives in specific therapeutic contexts .
Structural and Crystallographic Insights
- Cyano vs. Trifluoromethyl: The linear geometry of –CN may allow tighter crystal packing compared to bulkier –CF₃, influencing melting points and solubility .
- Ethylamino vs. Amino substituents: Minor structural changes (e.g., ethylamino in corrected compound 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one) significantly alter hydrogen-bonding capacity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
